

# An In-Depth Technical Guide to 2-Chloro-5-hydroxymethylphenylboronic Acid

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## Compound of Interest

Compound Name:	2-Chloro-5-hydroxymethylphenylboronic acid
Cat. No.:	B1369529

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For Researchers, Scientists, and Drug Development Professionals

## Foreword

**2-Chloro-5-hydroxymethylphenylboronic acid**, a key building block in modern organic synthesis, offers a unique combination of functionalities that make it a valuable reagent in the development of novel pharmaceuticals and complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data to offer a technical resource for researchers and drug development professionals. By understanding the fundamental characteristics of this compound, scientists can better leverage its potential in Suzuki-Miyaura cross-coupling reactions and other synthetic transformations.

## Core Molecular Attributes

**2-Chloro-5-hydroxymethylphenylboronic acid**, with the CAS number 1003042-59-8, possesses a molecular formula of  $C_7H_8BClO_3$ . This structure combines a boronic acid moiety, a hydroxymethyl group, and a chlorine atom on a phenyl ring, creating a versatile platform for chemical modification.

Table 1: Fundamental Properties of **2-Chloro-5-hydroxymethylphenylboronic Acid**

Property	Value	Source
CAS Number	1003042-59-8	
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BClO <sub>3</sub>	
Molecular Weight	186.4 g/mol	
IUPAC Name	(2-chloro-5-(hydroxymethyl)phenyl)boronic acid	
Appearance	White to off-white solid	

## Physicochemical Characteristics

While comprehensive, experimentally determined data for all physical properties of **2-Chloro-5-hydroxymethylphenylboronic acid** are not readily available in the public domain, predicted values and data from similar compounds provide valuable insights.

Table 2: Predicted Physicochemical Data

Property	Predicted Value	Source
Boiling Point	409.9 ± 55.0 °C at 760 mmHg	
Density	1.41 ± 0.1 g/cm <sup>3</sup>	
pKa	8.01 ± 0.58	

**Solubility:** The solubility of boronic acids is influenced by the nature of the substituents on the phenyl ring. Generally, phenylboronic acids exhibit low solubility in nonpolar hydrocarbon solvents and moderate to high solubility in polar organic solvents such as ethers and ketones. The presence of the hydroxymethyl group in **2-Chloro-5-hydroxymethylphenylboronic acid** is expected to enhance its polarity and may increase its solubility in protic solvents like alcohols and water compared to its unsubstituted counterpart.

**Melting Point:** A definitive experimental melting point for this specific compound is not consistently reported. However, related compounds such as 2-Chloro-5-

(trifluoromethyl)phenylboronic acid have a reported melting point of 108 °C. It is crucial for researchers to determine the melting point of their specific batch of **2-Chloro-5-hydroxymethylphenylboronic acid** as a key indicator of purity.

## Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of **2-Chloro-5-hydroxymethylphenylboronic acid**. While a complete set of spectra for this specific molecule is not publicly available, a theoretical interpretation based on its structure provides a guide for researchers.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons of both the hydroxymethyl and boronic acid groups. The aromatic protons will exhibit complex splitting patterns due to their coupling with each other. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and boronic acid groups and the electron-donating character of the hydroxymethyl group.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be spread over a range typical for substituted benzene rings. The carbon of the hydroxymethyl group will appear in the aliphatic region, and its chemical shift will be influenced by the adjacent oxygen atom.

### Infrared (IR) Spectroscopy

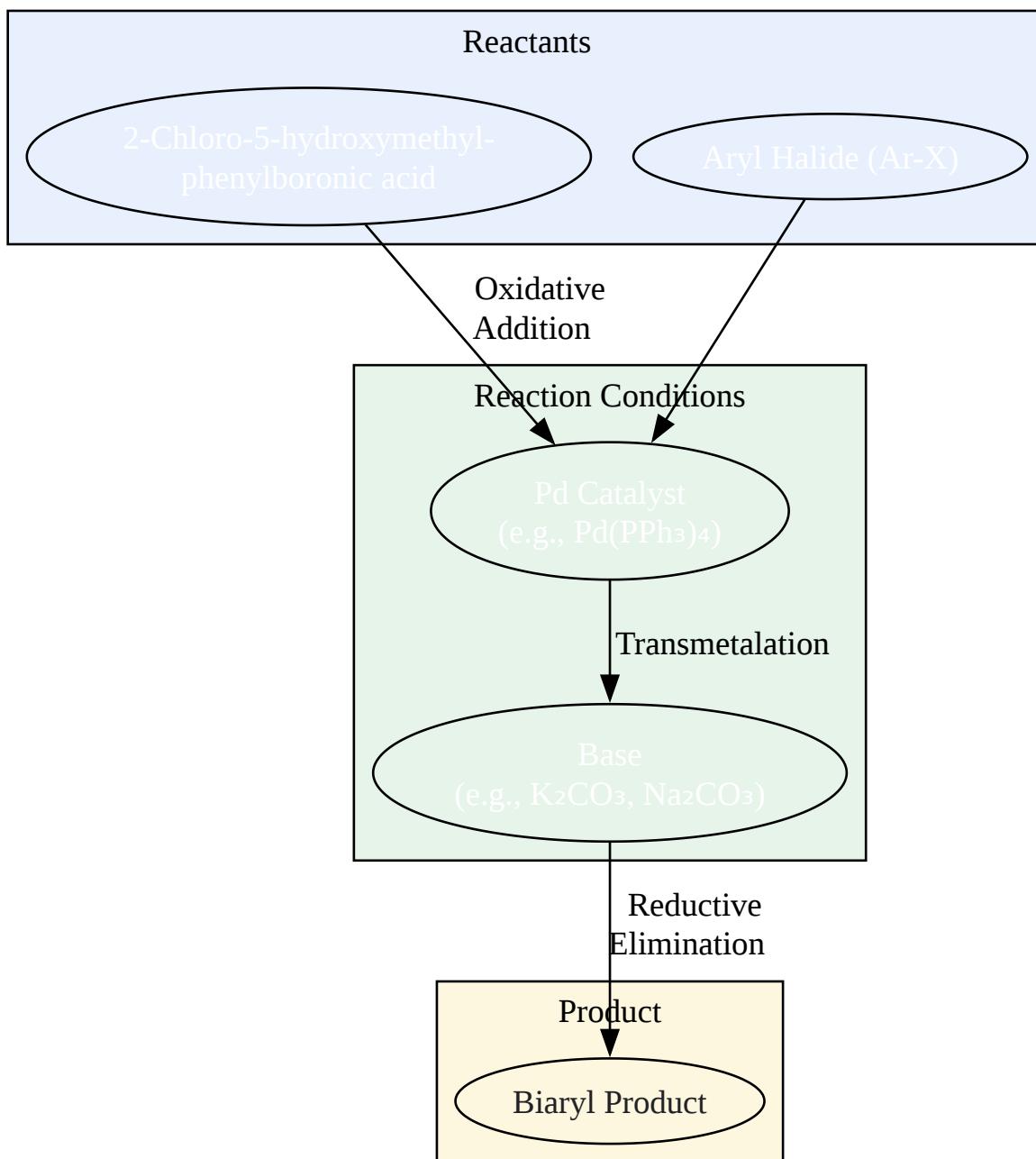
The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for the O-H stretching of the hydroxyl groups (both the alcohol and the boronic acid, likely appearing as a broad band), C-H stretching of the aromatic and methylene groups, C=C stretching of the aromatic ring, B-O stretching of the boronic acid, and C-Cl stretching.

### Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will likely involve the loss of water, the hydroxymethyl group, and potentially the boronic acid group, providing further structural information.

## Chemical Reactivity and Applications

**2-Chloro-5-hydroxymethylphenylboronic acid** is primarily utilized as a building block in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. The boronic acid functionality readily reacts with aryl, vinyl, or alkyl halides in the presence of a palladium catalyst and a base to form new carbon-carbon bonds.



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The presence of the chlorine atom and the hydroxymethyl group offers additional sites for chemical modification. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups. The chlorine atom can participate in various nucleophilic substitution reactions or other cross-coupling reactions. This trifunctionality makes **2-Chloro-5-hydroxymethylphenylboronic acid** a highly versatile synthon in the

construction of complex molecules, particularly in the field of medicinal chemistry for the synthesis of bioactive compounds.

## Handling and Safety

As with all laboratory chemicals, **2-Chloro-5-hydroxymethylphenylboronic acid** should be handled with appropriate safety precautions. It is classified as an irritant and may cause skin, eye, and respiratory irritation.

Table 3: GHS Hazard and Precautionary Statements

Category	Code	Statement
Hazard	H315	Causes skin irritation.
H319		Causes serious eye irritation.
H335		May cause respiratory irritation.
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
P280		Wear protective gloves/eye protection/face protection.
P302+P352		IF ON SKIN: Wash with plenty of water.
		IF IN EYES: Rinse cautiously with water for several minutes.
P305+P351+P338		Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

**Storage:** **2-Chloro-5-hydroxymethylphenylboronic acid** should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents. It is advisable to store it under an inert atmosphere to prevent degradation.

## Conclusion

**2-Chloro-5-hydroxymethylphenylboronic acid** is a valuable and versatile building block for organic synthesis. Its unique combination of a boronic acid, a hydroxymethyl group, and a chlorine atom provides multiple avenues for the construction of complex molecular frameworks. While a complete set of experimentally determined physical and spectral data is not yet fully compiled in the public literature, this guide provides a foundational understanding of its properties based on available information and theoretical principles. As the use of this and similar reagents continues to grow, it is anticipated that a more comprehensive dataset will become available, further enabling its application in the advancement of chemical and pharmaceutical research.

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